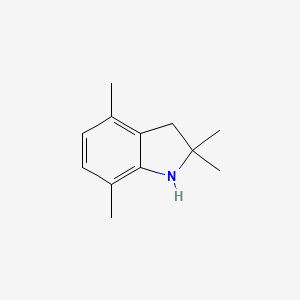![molecular formula C13H11N3O2 B8299216 4-Hydroxy-6-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8299216.png)
4-Hydroxy-6-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxybenzaldehyde with guanidine to form the intermediate, which is then cyclized under acidic conditions to yield the desired pyrrolopyrimidine . The reaction conditions often include refluxing in solvents such as ethanol or methanol, with the addition of catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of pyrrolopyrimidine oxides.
Reduction: Formation of reduced pyrrolopyrimidine derivatives.
Substitution: Formation of substituted pyrrolopyrimidines with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclin-dependent kinases (CDKs) and protein tyrosine kinases, which play crucial roles in cell cycle regulation and signal transduction.
Pathways Involved: By inhibiting these enzymes, the compound disrupts the cell cycle and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-d]pyrimidin-7-ones: Another class of compounds with similar structural features and biological properties.
Uniqueness
4-Hydroxy-6-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine stands out due to its unique methoxyphenyl substitution, which enhances its biological activity and specificity towards certain molecular targets. This structural modification also improves its solubility and bioavailability, making it a more effective therapeutic agent .
Properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H11N3O2/c1-18-9-4-2-3-8(5-9)11-6-10-12(16-11)14-7-15-13(10)17/h2-7H,1H3,(H2,14,15,16,17) |
InChI Key |
AWTJSTYWTOXEAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(N2)N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[4-(2,3-Dichlorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B8299212.png)

